(1S)-1-(4-iodophenyl)ethan-1-ol
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Description
“(1S)-1-(4-iodophenyl)ethan-1-ol” is an organic compound with the molecular formula C8H9IO . It has gained significant attention in the scientific community due to its unique properties and potential applications.
Molecular Structure Analysis
The molecular structure of “(1S)-1-(4-iodophenyl)ethan-1-ol” can be represented by the InChI code:InChI=1S/C8H9IO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3
. The compound has a molecular weight of 248.06 g/mol . Physical And Chemical Properties Analysis
“(1S)-1-(4-iodophenyl)ethan-1-ol” has a molecular weight of 248.06 g/mol . The compound has a boiling point of 279.5±23.0 °C . It has a density of 1.739±0.06 g/cm3 .Scientific Research Applications
Catalysis and Synthesis
One notable application of compounds similar to (1S)-1-(4-iodophenyl)ethan-1-ol is in catalysis and organic synthesis. For instance, the synthesis of aryl ketones through the Heck reaction and subsequent hydrogenation utilizes aryl iodides including 4-iodophenol, catalyzed by phosphorus-free palladium precursors (Wirwis, Feder-Kubis, & Trzeciak, 2018). This method demonstrates an efficient pathway to synthesize saturated aryl ketones, highlighting the utility of iodophenyl compounds in complex organic transformations.
Structural Characterization and Material Science
Compounds incorporating 4-iodophenyl units have been extensively studied for their structural properties. The structural characterization and Hirshfeld surface analysis of pyrazoline compounds containing 4-iodophenyl groups have provided insights into intermolecular interactions within crystals (Delgado et al., 2020). Such studies are fundamental in materials science for designing molecules with desired physical and chemical properties.
Molecular Complexes and Interaction Studies
Research on molecular complexes of 4-iodophenol with aza-donor compounds has been conducted to understand the hierarchy of hydrogen and halogen bonds in molecular complexes (Nayak & Pedireddi, 2017). This work is crucial for the development of supramolecular chemistry, where such non-covalent interactions play a significant role in the assembly and function of complex structures.
Antimicrobial and Antifungal Activities
The synthesis and biological evaluation of molecules containing the 4-iodophenyl moiety have also been explored for potential antimicrobial and antifungal applications. A study on substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, related to 4-iodophenyl compounds, demonstrated fungicidal activity, highlighting the potential for such structures in pharmacological and agrochemical applications (Kuzenkov & Zakharychev, 2009).
properties
IUPAC Name |
(1S)-1-(4-iodophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUDBZIJCVKUHM-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(4-iodophenyl)ethan-1-ol |
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